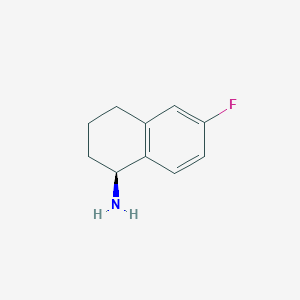

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSXXAELLQXOQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications

This guide provides a comprehensive technical overview of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral synthetic building block of significant interest to researchers and professionals in drug discovery and development. By leveraging the foundational importance of the 1-aminotetralin scaffold and the strategic incorporation of a fluorine atom, this compound emerges as a valuable tool in medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its potential applications, grounding all claims in established scientific principles.

Introduction: The Strategic Value of a Fluorinated Aminotetralin

The 1-aminotetralin core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] Its rigid, partially saturated structure provides a well-defined three-dimensional geometry for interacting with biological targets. The primary amine offers a key site for further functionalization, while the aromatic ring allows for modulation of electronic and steric properties. A notable example of its therapeutic importance is Sertraline, a selective serotonin reuptake inhibitor (SSRI) built upon a substituted tetralin framework.

The subject of this guide, this compound, introduces two critical modifications to this core structure:

-

Stereochemistry (1S): The amine is fixed in the (S) configuration. For chiral molecules interacting with chiral biological systems (like enzymes and receptors), a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Controlling this stereocenter is paramount in modern drug design.

-

Fluorine Substitution (6-Fluoro): The incorporation of a fluorine atom at the 6-position of the aromatic ring is a strategic choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins, without significantly increasing steric bulk.[2][3] This strategy is widely employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6]

This guide will explore the confluence of these features, providing a technical foundation for scientists utilizing this molecule in their research endeavors.

Physicochemical and Structural Properties

While extensive experimental data for this specific chiral compound is not widely published, its properties can be reliably inferred from its constituent parts and data available for analogous structures. The key identifiers and expected properties are summarized below.

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₁₀H₁₂FN | [7] |

| Molecular Weight | 165.21 g/mol | [7] |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from parent compounds. |

| Boiling Point | Estimated >250 °C | Extrapolated from the non-fluorinated parent compound, (S)-1-aminotetralin (250 °C). |

| Density | Estimated ~1.0-1.1 g/mL | Extrapolated from the non-fluorinated parent compound, (S)-1-aminotetralin (1.010 g/mL at 25 °C). |

| pKa (of Amine) | Estimated 9.0 - 10.0 | Typical range for primary benzylic amines. The electron-withdrawing fluorine may slightly decrease basicity. |

| LogP (Octanol/Water) | Estimated 1.5 - 2.5 | Calculated for similar structures. Fluorine substitution generally increases lipophilicity. |

| Stereochemistry | (1S) configuration at the C1 position. | Specified by name. |

| InChI Key (Racemic) | WEVSXXAELLQXOQ-UHFFFAOYSA-N | [7] |

Stereoselective Synthesis: Accessing the (1S) Enantiomer

The synthesis of enantiomerically pure 1-aminotetralins is a critical challenge. The most common and effective strategy involves the asymmetric reductive amination of the corresponding tetralone precursor, 6-fluoro-1-tetralone. This approach builds the chiral center in the key amine-introducing step.

A scientifically sound, field-proven methodology would involve a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid, in conjunction with a mild reducing agent like a Hantzsch ester. This catalytic cycle generates a chiral iminium intermediate, which is then reduced stereoselectively from one face to yield the desired (S)-enantiomer.

Proposed Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from the commercially available 6-fluoro-1-tetralone.

Caption: Proposed asymmetric reductive amination workflow.

Representative Experimental Protocol

Objective: To synthesize this compound from 6-fluoro-1-tetralone.

Materials:

-

6-Fluoro-1-tetralone

-

Ammonium acetate (Ammonia source)

-

Hantzsch ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

-

Toluene (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-fluoro-1-tetralone (1.0 eq), ammonium acetate (1.5 eq), Hantzsch ester (1.2 eq), and the chiral phosphoric acid catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a starting material concentration of approximately 0.1 M.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tetralone is consumed. Rationale: This is a one-pot reaction where the ketone first forms an imine with ammonia in equilibrium, which is then asymmetrically reduced.

-

Workup: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The aqueous wash removes the catalyst, unreacted ammonia source, and other water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine). Rationale: Triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry. Determine enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Analytical and Spectroscopic Characterization

Proper structural elucidation is essential for validating the identity and purity of the synthesized compound. While specific spectra are not publicly available, the expected features can be reliably predicted.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The NMR spectra of aminotetralins can be complex due to overlapping signals in the aliphatic region.[8][9]

-

¹H NMR:

-

Aromatic Region (δ 6.8-7.2 ppm): Expect three signals corresponding to the protons on the fluorinated benzene ring. The fluorine atom will introduce complex splitting patterns (coupling) to the adjacent aromatic protons.

-

C1-Proton (δ ~4.0-4.2 ppm): The proton attached to the same carbon as the amine (H-1) will appear as a multiplet, shifted downfield by the adjacent nitrogen.

-

Aliphatic Protons (δ ~1.5-3.0 ppm): The six protons on C2, C3, and C4 will appear as a series of complex, overlapping multiplets.

-

Amine Protons (δ ~1.5-2.5 ppm): The NH₂ protons will typically appear as a broad singlet. This signal's position is concentration-dependent and will exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons (δ 110-145 ppm): Expect six signals. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will also show smaller C-F couplings.

-

C1-Carbon (δ ~45-55 ppm): The carbon bearing the amino group.

-

Aliphatic Carbons (δ ~20-40 ppm): Three signals for C2, C3, and C4.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp-to-medium bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.

-

C-H Stretching (2800-3000 cm⁻¹): Bands corresponding to aliphatic and aromatic C-H bonds.

-

N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration (scissoring) for the -NH₂ group.

-

C-F Stretching (~1200-1250 cm⁻¹): A strong absorption band characteristic of the aryl-fluoride bond.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block for targeting the central nervous system (CNS).

Serotonin and Dopamine Transporter Ligands

The 1-aminotetralin scaffold is a well-established pharmacophore for monoamine transporters. Sertraline, for example, is a potent SSRI. By using this compound as a starting point, medicinal chemists can synthesize novel derivatives to explore structure-activity relationships (SAR) at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The fluorine atom can serve to:

-

Block Metabolism: Aromatic hydroxylation is a common metabolic pathway. A fluorine atom at the 6-position can block this site, potentially increasing the compound's half-life.[10]

-

Modulate Receptor Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing key interactions (e.g., cation-π or hydrogen bonding) with the transporter binding site.

Caption: Hypothetical binding mode at a monoamine transporter.

Safety, Handling, and Storage

As a research chemical, a full toxicological profile is not available. However, based on analogous compounds, appropriate precautions must be taken.

-

Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, and causing skin and eye irritation or damage.[11] Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves. All handling should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a sophisticated chemical tool for drug discovery. Its value is derived not just from the proven 1-aminotetralin scaffold, but from the precise stereochemical control and the strategic placement of a fluorine atom. This combination allows for the development of novel compounds with potentially enhanced potency, selectivity, and metabolic stability. This guide has provided a framework for its synthesis, characterization, and application, empowering researchers to leverage its unique properties in the pursuit of next-generation therapeutics, particularly within the realm of CNS disorders.

References

-

Schuisky, P., Federsel, H. J., & Tian, W. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. The Journal of Organic Chemistry, 77(13), 5503–5514. [Link]

-

PubChem. (n.d.). 1-Aminotetralin, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 1-Aminotetralin. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Park, D. Y., Kim, K., & Cheon, C. H. (2018). Enantioselective Synthesis of β‐Aminotetralins via Chiral Phosphoric Acid‐catalyzed Reductive Amination of β‐Tetralones. Advanced Synthesis & Catalysis, 360(3), 462-467. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Roy, C., Li, T., Krasik, P., et al. (2002). Synthesis and Structure--Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3141-3. [Link]

-

Silverman, R. B., & Nanavati, S. M. (1992). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry, 35(23), 4243-4247. [Link]

-

Singh, R., Kaur, M., & Singh, V. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Royal Society of Chemistry. (2014). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. [Link]

-

Iram, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

PubMed. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. [Link]

-

Ali, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

ACS Publications. (2013). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

Sources

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Key Chiral Building Block for Drug Discovery

This guide provides a comprehensive technical overview of (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a sophisticated chiral building block of significant interest to researchers in pharmaceutical and medicinal chemistry. We will delve into its core properties, stereoselective synthesis, rigorous analytical validation, and strategic applications in modern drug development.

Introduction: The Strategic Value of a Fluorinated Chiral Scaffold

This compound belongs to the class of privileged structures known as aminotetralins. This rigid bicyclic scaffold is a cornerstone in the design of centrally active agents, forming the core of numerous compounds targeting neurotransmitter transporters and receptors.

The true value of this specific molecule lies in the confluence of two critical design elements:

-

Defined Stereochemistry: The (1S) configuration provides precise three-dimensional orientation, which is paramount for selective interaction with chiral biological targets such as enzymes and receptors.

-

Strategic Fluorination: The fluorine atom at the 6-position is not merely an isosteric replacement for hydrogen. Its introduction can profoundly and beneficially modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering local electronics and pKa.[1][2] The strategic incorporation of fluorine is a well-established strategy for enhancing the drug-like properties of a lead compound.[3][4]

This combination makes this compound a high-value intermediate for synthesizing novel chemical entities (NCEs) with potentially improved pharmacokinetic and pharmacodynamic profiles.[5]

Compound Identification and Physicochemical Properties

While a specific CAS number for the (1S)-enantiomer is not widely indexed in public databases, the key synthetic precursor, 6-fluoro-3,4-dihydronaphthalen-1(2H)-one , is readily identified by CAS Number 703-67-3 .[6] All synthetic and analytical discussions will originate from this well-characterized starting material.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (S)-6-Fluoro-1-aminotetralin | - |

| Molecular Formula | C₁₀H₁₂FN | [7] |

| Molecular Weight | 165.21 g/mol | [7] |

| Appearance | Expected to be a crystalline solid or oil | Inferred |

| Boiling Point | ~250 °C (for non-fluorinated analog) | [8] |

| InChI Key (Racemic) | WEVSXXAELLQXOQ-UHFFFAOYSA-N | [7] |

Table 1: Key Identifiers and Physicochemical Properties. Note: Some physical properties are estimated based on the racemic or non-fluorinated analogs due to limited public data on the specific enantiomer.

Asymmetric Synthesis: From Prochiral Ketone to Enantiopure Amine

The most efficient and industrially scalable route to this compound is through the asymmetric reductive amination of the prochiral ketone, 6-fluoro-1-tetralone. This approach establishes the critical stereocenter in a single, highly controlled transformation.[9][10]

Causality of the Synthetic Strategy: Direct alkylation methods are often plagued by poor selectivity and over-alkylation.[11] In contrast, reductive amination proceeds through an intermediate imine, which is then asymmetrically reduced.[12] The choice of a chiral catalyst or ligand is therefore the critical control element that dictates the stereochemical outcome, enabling the production of the desired (1S)-enantiomer with high enantiomeric excess (e.e.).

Diagram 2: Quality Control and Batch Release Workflow.

Key Analytical Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is the most critical release-defining test for this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis. [13]Polysaccharide-based CSPs are particularly effective for separating chiral amines. [14]

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column: Chiral stationary phase column, such as a Chiralpak® AD-3 or similar amylose-based column (e.g., 150 x 4.6 mm, 3 µm particle size). [14]3. Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-Hexane and a polar alcohol like isopropanol (IPA) or ethanol (e.g., 90:10 v/v). [15]To improve peak shape for a basic amine, a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is added to the mobile phase. [15]4. Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

-

Sample Preparation: Prepare a dilute solution of the amine in the mobile phase (e.g., 0.1-0.5 mg/mL).

-

Analysis: Inject a small volume (e.g., 5-10 µL) onto the column. The two enantiomers, (1S) and (1R), will elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100. A successful synthesis should yield an e.e. of >99%.

Applications in Drug Discovery and Development

This compound is not an end-product but a high-potential starting point for the synthesis of more complex molecules. Its utility spans several therapeutic areas, with a primary focus on CNS disorders.

-

Scaffold for CNS Agents: The aminotetralin core is a well-established pharmacophore for interacting with monoamine transporters (SERT, DAT, NET). This makes it an ideal starting point for developing novel antidepressants or treatments for ADHD. [16]* Metabolic Blocking: The fluorine atom at the 6-position can serve as a "metabolic shield." Aromatic hydroxylation is a common metabolic pathway for deactivating drugs. The strong C-F bond can block this pathway, potentially increasing the half-life and bioavailability of the final drug molecule. [1][2]* Tuning Receptor Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, which can fine-tune the binding interactions (e.g., hydrogen bonding, dipole interactions) of the molecule with its protein target, leading to enhanced potency and/or selectivity. [1]

Safety, Handling, and Storage

As a primary amine, this compound requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Available from: [Link]

-

Mei, H., Han, J., Fustero, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8435-8458. Available from: [Link]

-

Sues, P. E., John, J., & Brookhart, M. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 903-911. Available from: [Link]

-

ResearchGate. Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Available from: [Link]

-

Said, R., & Belgaied, J. E. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 21(1). Available from: [Link]

-

Gouverneur, V., & Tredwell, M. (2012). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 17(12), 14353-14373. Available from: [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

ResearchGate. Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. Available from: [Link]

-

NCBI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

-

MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]

-

ResearchGate. Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. Available from: [Link]

- Google Patents. Process for synthesis of amino-methyl tetralin derivatives.

-

Wikipedia. Reductive amination. Available from: [Link]

-

ChemBK. 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Available from: [Link]

-

Chem-Impex. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]

-

PubChem. 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Available from: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 8. 5,6,7,8-四氢-1-萘胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, stereochemical nuances, synthetic pathways, and the analytical methodologies crucial for its characterization. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Core Molecular Structure and Physicochemical Properties

This compound is a fluorinated derivative of tetralin, featuring a primary amine at a stereogenic center. The presence of the fluorine atom and the specific (S)-configuration at the C1 position are critical features that impart unique properties relevant to its application in the synthesis of pharmacologically active molecules.

The fluorine substituent can significantly influence metabolic stability, lipophilicity, and binding interactions of parent molecules, making this a valuable scaffold in drug design.[1] The defined stereochemistry is paramount, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Caption: Figure 1. 2D Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

| CAS Number | 1213465-25-8 | [3] |

| Appearance | Varies; often a solid or oil | - |

| Chirality | (1S) configuration | [3] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical process that dictates its utility. The primary strategies involve either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Synthetic Pathway Overview

A common and efficient route begins with the commercially available 6-Fluoro-1-tetralone .[4] This ketone serves as the key precursor to the final amine. The introduction of the amine functionality with simultaneous control of the stereochemistry at the C1 position is the central challenge.

Two predominant strategies are employed:

-

Asymmetric Reductive Amination: This is a highly efficient, one-step method where the ketone is directly converted to the chiral amine using an ammonia source and a reducing agent in the presence of a chiral catalyst.[5] This approach is often preferred in industrial settings as it avoids the formation of a racemic intermediate, thus maximizing theoretical yield. Biocatalytic methods using reductive aminases are also emerging as powerful, environmentally benign alternatives.[6]

-

Racemic Synthesis followed by Chiral Resolution: A more classical approach involves the non-stereoselective reductive amination of 6-fluoro-1-tetralone to produce a racemic mixture of (R/S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This mixture is then separated into its constituent enantiomers. The most common method for resolution is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or its derivatives.[7][8] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Caption: Figure 2. Primary synthetic strategies for obtaining the target (1S)-amine.

Experimental Protocol: Chiral Resolution

The following protocol is a representative example of a classical chiral resolution. The choice of resolving agent and solvent is critical and often requires empirical optimization.

Protocol: Resolution of Racemic 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

-

Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, in the minimum amount of the same warm solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt. The causality here is the difference in the crystal lattice energy between the two diastereomers, which dictates their solubility.[7]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove any soluble impurities and the other diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline (pH > 10). This deprotonates the amine, breaking the salt and liberating the free base.

-

Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting enantiomerically enriched amine must be analyzed for enantiomeric excess (ee) using a validated chiral analytical method (see Section 3.2).

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Signatures

The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule.

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Protons: Signals in the ~6.8-7.5 ppm region, with coupling patterns influenced by the fluorine substituent. - Benzylic Proton (C1-H): A multiplet around ~4.0-4.5 ppm. - Aliphatic Protons (C2, C3, C4-H): Complex multiplets in the ~1.5-3.0 ppm range.[9] - Amine Protons (NH₂): A broad singlet, typically between ~1.5-3.5 ppm, which is exchangeable with D₂O.[9] |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-145 ppm region. The carbon attached to fluorine will show a large ¹JC-F coupling constant. - Benzylic Carbon (C1): Signal around ~50-60 ppm. - Aliphatic Carbons (C2, C3, C4): Signals in the ~20-40 ppm range.[9] |

| ¹⁹F NMR | A single resonance for the fluorine atom, providing a sensitive probe for purity. The chemical shift will be characteristic of an aryl fluoride.[10] |

| IR Spec. | - N-H Stretch: Two characteristic bands for a primary amine in the 3300-3400 cm⁻¹ region.[11] - N-H Bend: A band around 1580-1650 cm⁻¹.[11] - C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region. |

| MS (EI) | - Molecular Ion (M⁺): A peak at m/z = 165. The odd molecular weight is indicative of the presence of a single nitrogen atom.[12] |

Chiral Analysis

Confirming the enantiomeric purity is the most critical analytical step for this compound.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

-

Derivatization (Optional but common): To improve chromatographic resolution and UV detection, the primary amine is often derivatized with an achiral agent that contains a chromophore (e.g., benzoyl chloride or dansyl chloride). This step must be proven not to cause racemization.

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are highly effective for a wide range of compounds.

-

Method Development: Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject a prepared sample of the amine (or its derivative). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Validation: The method must be self-validating. A sample of the racemic mixture should be injected to confirm that two distinct, well-resolved peaks of approximately equal area are observed, which confirms the method's ability to separate the enantiomers.

Caption: Figure 3. Workflow for the analytical quality control of the target compound.

Applications and Significance in Drug Discovery

The tetralin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. For example, the antidepressant Sertraline features a related dichlorinated tetralin amine core.[13] The this compound moiety serves as a critical starting material for synthesizing novel analogues in this chemical space.

The strategic placement of a fluorine atom can:

-

Block Metabolic Oxidation: Fluorine can be placed at a site susceptible to cytochrome P450 oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the proximal amine, which can affect its ionization state at physiological pH, influencing solubility, cell permeability, and receptor binding.

-

Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) or alter the conformation of the molecule to better fit a target site.[14]

The availability of this specific enantiomerically pure, fluorinated building block allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of new chemical entities.

References

-

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | PubChem. [Link]

-

Chiral resolution | Wikipedia. [Link]

-

Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline | Frontiers. [Link]

-

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915 | Organic Process Research & Development. [Link]

-

Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction | ResearchGate. [Link]

-

IR: amines | University of Calgary. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit | Semantic Scholar. [Link]

-

6-Fluoro-1-tetralone | Amerigo Scientific. [Link]

-

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | Doron Scientific. [Link]

-

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | PubChem. [Link]

-

(1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | PubChem. [Link]

-

Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis | PubMed Central. [Link]

-

24.10: Spectroscopy of Amines | Chemistry LibreTexts. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization | The Royal Society of Chemistry. [Link]

- Process for synthesis of amino-methyl tetralin derivatives | Google P

-

Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis | ChemRxiv. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | MDPI. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | MDPI. [Link]

-

Spectroscopy of Amines | Oregon State University. [Link]

-

Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines | PMC. [Link]

-

5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | ResearchGate. [Link]

-

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | PubChem. [Link]

-

Sertraline | PubChem. [Link]

-

Sertraline Hydrochloride, trans-(A+-)- | PubChem. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 3. This compound | 1213465-25-8 [amp.chemicalbook.com]

- 4. acubiochem.com [acubiochem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 13. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction: The Significance of a Chiral Fluorinated Amine

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a critical chiral building block in medicinal chemistry. Its structural motif, a fluorinated tetralin core with a stereodefined amine, is found in various pharmacologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the specific (S)-configuration of the amine is often crucial for target-specific interactions. Consequently, robust and stereoselective synthetic pathways to this intermediate are of high value to researchers and drug development professionals. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the underlying chemical principles, practical execution, and comparative merits of each approach.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound fundamentally involves two key transformations: the formation of the amine and the establishment of the (S)-stereocenter. There are two predominant strategies to achieve this:

-

Asymmetric Reductive Amination: This is a highly efficient, one-pot approach that simultaneously forms the C-N bond and sets the stereocenter. It begins with the prochiral ketone, 6-fluoro-1-tetralone.

-

Classical Resolution of a Racemic Mixture: This strategy involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. While less atom-economical, it can be a practical and scalable option.

A third, emerging strategy involves biocatalysis, utilizing enzymes like imine reductases or transaminases to achieve high enantioselectivity under mild conditions.[1][2]

Logical Flow of Synthesis Strategies

Caption: Overview of synthetic routes to the target chiral amine.

Part 2: Detailed Synthesis Pathway Analysis

Pathway I: Asymmetric Reductive Amination

This is often the preferred industrial method due to its efficiency. The core of this process is the reaction of 6-fluoro-1-tetralone with a chiral amine to form a diastereomeric imine/enamine intermediate, which is then reduced stereoselectively.

Mechanism and Rationale: The reaction begins with the condensation of the ketone with a chiral amine, such as (R)-α-methylbenzylamine. This forms a mixture of iminium ions. The chiral auxiliary (the (R)-α-methylbenzylamine) directs the hydride reducing agent to attack one face of the C=N bond preferentially. This facial selectivity is driven by steric hindrance; the reducing agent attacks from the less hindered face, leading to the desired (S)-configuration at the newly formed stereocenter. The final step is the hydrogenolysis of the chiral auxiliary, typically using a palladium catalyst, to yield the target primary amine.

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: To a solution of 6-fluoro-1-tetralone (1.0 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add (R)-α-methylbenzylamine (1.1 eq).[3] A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: The mixture is cooled to 0°C, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.[3][4] NaBH(OAc)₃ is preferred as it is less reactive towards the ketone starting material and selectively reduces the iminium ion.[4] The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude diastereomeric secondary amine.

-

Chiral Auxiliary Removal: The crude amine is dissolved in methanol (MeOH), and palladium on carbon (10% Pd/C, ~5 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or crystallization to afford the pure this compound.

Pathway II: Classical Resolution via Diastereomeric Salt Formation

This method involves the synthesis of the racemic amine followed by separation using a chiral resolving agent. It is a well-established technique but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[5][6]

Step A: Synthesis of Racemic 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

The racemic amine is typically prepared via direct reductive amination of 6-fluoro-1-tetralone.[7][8]

Experimental Protocol: Racemic Reductive Amination

-

Reaction Setup: A solution of 6-fluoro-1-tetralone (1.0 eq) is prepared in methanol (MeOH). Ammonium acetate or a solution of ammonia in methanol is added in excess (e.g., 5-10 eq).

-

Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added.[4] NaBH₃CN is stable under the mildly acidic conditions generated by the ammonium salt and selectively reduces the in-situ formed imine.[4][9]

-

Work-up: The reaction is stirred at room temperature for 24-48 hours. The solvent is removed in vacuo, and the residue is taken up in water and ethyl acetate. The pH is adjusted to >10 with NaOH, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the racemic amine.

Step B: Chiral Resolution

The separation of enantiomers is achieved by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[5]

Experimental Protocol: Resolution

-

Salt Formation: The racemic amine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of a chiral resolving agent, for example, L-(-)-Tartaric acid (0.5 eq), is added. Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first crop of crystals.

-

Crystallization: The solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water, and a base (e.g., 2M NaOH) is added to deprotonate the amine. The free (1S)-amine is then extracted into an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Part 3: Comparative Analysis and Data

The choice of synthetic route often depends on factors like scale, cost, and available equipment.

| Parameter | Asymmetric Reductive Amination | Classical Resolution | Biocatalytic Amination |

| Chirality Source | Chiral Auxiliary | Chiral Resolving Agent | Enzyme |

| Stereoselectivity | High (often >95% d.e.) | N/A (Separation) | Very High (often >99% e.e.) |

| Theoretical Yield | High (~80-90%) | Max 50% (without racemization) | High (>90%) |

| Atom Economy | Good | Poor | Excellent |

| Key Reagents | Chiral Amine, Pd/C, H₂ | Tartaric Acid (or similar) | Transaminase, Amine Donor |

| Process Complexity | Multi-step, involves hydrogenation | Fractional crystallization can be tedious | Requires enzyme sourcing/development |

Part 4: Safety and Handling

-

6-Fluoro-1-tetralone: May cause skin, eye, and respiratory irritation.[10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Borohydrides: These are reducing agents that react with water and acids to produce flammable hydrogen gas. Handle with care, avoiding contact with moisture.[3]

-

Sodium Cyanoborohydride: Highly toxic.[4] Reaction quenching and work-up should be performed in a fume hood, and acidic conditions that could generate hydrogen cyanide gas must be strictly avoided.

-

Palladium on Carbon: Flammable when dry. Handle as a slurry or under an inert atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. Asymmetric reductive amination stands out for its elegance and efficiency, directly generating the desired enantiomer in high yield and purity. While classical resolution is a viable alternative, its inherent 50% yield limitation makes it less desirable for large-scale production unless an efficient racemization loop for the unwanted enantiomer is developed. The burgeoning field of biocatalysis offers a green and highly selective future direction for the synthesis of this and other valuable chiral amines, promising high yields and exceptional purity under mild, environmentally friendly conditions.[2][11] The selection of the optimal route will ultimately be guided by project-specific requirements, including scale, cost-effectiveness, and regulatory considerations.

References

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). Nature Communications. Retrieved from [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2023). Nature Communications. Retrieved from [Link]

-

Functionalization of Organotrifluoroborates: Reductive Amination. (2008). Organic Letters. Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved from [Link]

-

Reductive Amination. (n.d.). Myers Chem 115, Harvard University. Retrieved from [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. (2001). Chirality. Retrieved from [Link]

-

Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2018). Angewandte Chemie International Edition. Retrieved from [Link]

-

6-Fluoro-1-tetralone. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Asymmetric Synthesis of Monofluorinated 1-Amino-1,2-dihydronaphthalene and 1,3-Amino Alcohol Derivatives. (2016). Organic Letters. Retrieved from [Link]

- Improved synthesis of racemic sertraline. (2002). Google Patents.

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2022). Molecules. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Catalysts. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Pharmaceuticals. Retrieved from [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. Retrieved from [Link]

-

Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. (2010). Chemical Communications. Retrieved from [Link]

-

1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (2005). Organic Syntheses. Retrieved from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Molecules. Retrieved from [Link]

-

Synthesis of 1-14C-(1S, 4S)-N-methyl-4-(3,4-dichlophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine L-mandelate (1-14C-sertraline mandelate). (1987). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

- Process for synthesis of amino-methyl tetralin derivatives. (2010). Google Patents.

-

(PDF) Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 6-Fluoro-1-tetralone | 703-67-3 [sigmaaldrich.com]

- 11. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

This compound is a chiral amine belonging to the tetralin class of compounds.[1][2] While specific research on its mechanism of action is not extensively published, its structural similarity to known selective serotonin reuptake inhibitors (SSRIs), such as Sertraline, provides a strong rationale for investigating its effects on the serotonin system.[3] This guide presents a comprehensive roadmap for elucidating the detailed mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The proposed experimental workflow is designed to systematically characterize its molecular targets and downstream functional consequences.

Hypothesized Primary Mechanism: Interaction with the Serotonin System

Based on its structural features, it is hypothesized that this compound primarily acts as a modulator of the serotonin system. This could involve direct interaction with serotonin receptors or inhibition of the serotonin transporter (SERT), leading to altered serotonergic neurotransmission. The following experimental plan is designed to rigorously test this hypothesis.

Part 1: Characterization of Binding Affinity to Serotonin Receptors

A critical first step is to determine the binding profile of the compound across various serotonin (5-HT) receptor subtypes. Radioligand binding assays are a gold-standard method for this purpose.[4][5]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of human serotonin receptor subtypes.

Materials:

-

Cell membranes expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

-

Specific radioligands for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

This compound as the test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Non-specific binding control (e.g., a high concentration of a known ligand for the target receptor).

-

96-well plates, filtration apparatus, and scintillation counter.

Methodology:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of a non-labeled ligand.

-

Incubate the plates to allow the binding reaction to reach equilibrium.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

The binding affinities (Ki) should be summarized in a clear, tabular format for easy comparison across the different serotonin receptor subtypes.

| Receptor Subtype | Radioligand Used | Ki (nM) of this compound |

| 5-HT1A | [3H]8-OH-DPAT | Hypothetical Value |

| 5-HT1B | [3H]GR 125743 | Hypothetical Value |

| 5-HT2A | [3H]Ketanserin | Hypothetical Value |

| 5-HT2C | [3H]Mesulergine | Hypothetical Value |

| 5-HT6 | [3H]LSD | Hypothetical Value |

| 5-HT7 | [3H]5-CT | Hypothetical Value |

| SERT | [3H]Citalopram | Hypothetical Value |

Experimental Workflow: Binding Affinity Determination

Caption: Workflow for determining the binding affinity of the test compound.

Part 2: Functional Characterization at Target Receptors

Once high-affinity targets are identified, the next step is to determine the functional activity of this compound at these receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels.[7][8]

Experimental Protocol: cAMP Functional Assay

Objective: To measure the effect of this compound on cAMP production in cells expressing the target serotonin receptor.

Materials:

-

A stable cell line (e.g., HEK293) expressing the human serotonin receptor of interest.

-

This compound.

-

A known agonist and antagonist for the target receptor (for positive and negative controls).

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors).

Methodology for a Gs-coupled receptor (stimulates cAMP):

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound or a known agonist.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using the chosen assay kit.

-

Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Methodology for a Gi-coupled receptor (inhibits cAMP):

-

Plate the cells as described above.

-

Pre-treat the cells with increasing concentrations of this compound or a known agonist.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate and measure cAMP levels as described above.

-

A decrease in forskolin-stimulated cAMP levels indicates agonism at a Gi-coupled receptor.

Signaling Pathway: GPCR-cAMP Modulation

Caption: Modulation of the cAMP signaling pathway by Gs and Gi-coupled receptors.

Part 3: In Vivo Assessment of Neurotransmitter Release

To understand the physiological effects of this compound in a living system, in vivo microdialysis is an invaluable technique.[10][11] This method allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[12][13]

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular serotonin levels in a relevant brain region (e.g., prefrontal cortex or hippocampus).

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

A syringe pump for perfusion.

-

Artificial cerebrospinal fluid (aCSF).

-

An analytical system for quantifying serotonin (e.g., HPLC with electrochemical detection).

-

This compound for administration.

Methodology:

-

Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal.

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, slow flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Continue to collect dialysate samples at the same intervals post-administration.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Data Presentation: Neurotransmitter Release Profile

The results should be presented as a time-course graph showing the percentage change in extracellular serotonin levels from baseline following compound administration.

| Time Point (min) | % Change in Extracellular Serotonin (Vehicle) | % Change in Extracellular Serotonin (Test Compound) |

| -30 | 100 | 100 |

| 0 | 100 | 100 |

| 30 | Hypothetical Value | Hypothetical Value |

| 60 | Hypothetical Value | Hypothetical Value |

| 90 | Hypothetical Value | Hypothetical Value |

| 120 | Hypothetical Value | Hypothetical Value |

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By progressing from in vitro binding and functional assays to in vivo measurements of neurotransmitter dynamics, researchers can build a comprehensive understanding of this compound's pharmacological profile. The insights gained from these studies are crucial for assessing its therapeutic potential and advancing it through the drug development pipeline.

References

-

Di Chiara, G. (1990). In vivo brain dialysis of neurotransmitters. Trends in Pharmacological Sciences, 11(3), 116-121. [Link]

-

Thomsen, W., & Frazer, A. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(3), 221-228. [Link]

-

Chaurasia, C. S. (1999). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Investigational Drugs, 8(11), 1829-1841. [Link]

-

Timmerman, W., & Westerink, B. H. (1997). Monitoring amino acid neurotransmitter release in the brain by in vivo microdialysis. Journal of Neuroscience Methods, 77(1), 1-13. [Link]

-

Stamford, J. A. (1995). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]

-

Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). (1S,4R) Sertraline Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL. Retrieved from [Link]

-

PubChem. (n.d.). Sertraline. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

Doron Scientific. (2023). (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. (S)-(+)-1,2,3,4-四氢-1-萘胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tetralins | Fisher Scientific [fishersci.com]

- 3. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide for the Advanced Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Strategic Value of Fluorinated Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific three-dimensional arrangement of substituents around a chiral amine center is often critical for achieving the desired pharmacological activity and minimizing off-target effects.[1] Among these, cyclic chiral amines, such as the aminotetralin scaffold, are of particular interest due to their rigid conformation, which can lead to high-affinity interactions with biological targets.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance key properties such as metabolic stability, binding affinity, and bioavailability.[2] The unique electronic properties of fluorine can significantly influence the pKa of nearby functional groups and alter the molecule's overall lipophilicity. This technical guide focuses on (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine , a chiral building block that combines the structural rigidity of the aminotetralin core with the advantageous properties of fluorine substitution. This guide will provide an in-depth exploration of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals. While this specific chiral amine is a valuable intermediate, its direct incorporation into a marketed drug is not prominently documented in publicly available literature. However, its structural motifs are found in various neurologically active agents, highlighting its potential in the development of new chemical entities targeting the central nervous system.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key properties of the parent compound, 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [4] |

| Molecular Weight | 165.211 g/mol | [4] |

| Appearance | Colorless or white to pale-brown solid or liquid | |

| Purity (typical) | ≥95% | [4] |

| InChI Key | WEVSXXAELLQXOQ-UHFFFAOYSA-N | [4] |

Asymmetric Synthesis: Accessing the (1S)-Enantiomer

The cornerstone of utilizing this compound is its enantioselective synthesis. The primary and most efficient route to this chiral amine is through the asymmetric amination of the prochiral ketone, 6-Fluoro-1-tetralone. Both biocatalytic and chemocatalytic methods have proven effective for this transformation.

Biocatalytic Approach: Enzymatic Reductive Amination

Enzymatic synthesis offers a highly selective and environmentally benign route to chiral amines.[5][6][7] ω-Transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of aminotetralins from their corresponding ketones.[8][9][10] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity.[11][12]

An (S)-selective ω-transaminase can be employed to directly convert 6-fluoro-1-tetralone to the desired this compound with high enantiomeric excess.

Diagram of the Enzymatic Synthesis Workflow

Caption: Workflow for the biocatalytic synthesis of the chiral amine.

Detailed Experimental Protocol: ω-Transaminase-Mediated Asymmetric Amination

This protocol is a representative example based on established methodologies for the asymmetric amination of tetralones.[8]

-

Biocatalyst Preparation: An appropriate (S)-selective ω-transaminase is expressed and purified or used as a whole-cell biocatalyst.

-

Reaction Setup:

-

In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0) is prepared.

-

6-Fluoro-1-tetralone (1.0 eq.) is added to the buffer. A co-solvent such as DMSO may be used to improve substrate solubility.

-

The amine donor, typically isopropylamine (5-10 eq.), is added.

-

Pyridoxal 5'-phosphate (PLP) cofactor (1 mM) is added.

-

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of the ω-transaminase (as a lyophilized powder, cell-free extract, or whole-cell suspension).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

The progress of the reaction is monitored by HPLC or GC by measuring the decrease in the ketone substrate and the formation of the amine product.

-

-

Work-up and Purification:

-

Once the reaction reaches completion, the mixture is basified (e.g., with NaOH to pH > 10) to ensure the product is in its free base form.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product is determined by chiral HPLC or GC analysis.

Chemocatalytic Approach: Asymmetric Reductive Amination

Asymmetric reductive amination of 6-fluoro-1-tetralone offers a valuable alternative to biocatalysis. This method typically involves the use of a chiral catalyst, often based on transition metals like ruthenium or iridium, in the presence of an ammonia source and a reducing agent.

Diagram of the Asymmetric Reductive Amination Pathway

Caption: Key components of the chemocatalytic synthesis route.

Applications in Medicinal Chemistry

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. The aminotetralin scaffold is a known pharmacophore for dopamine and serotonin receptors, and fluorination can enhance the pharmacological profile of these compounds.[13]

While a specific blockbuster drug containing this exact fragment is not readily identifiable in the public domain, the structural motif is highly relevant. For instance, related aminotetralin derivatives are the core of drugs like sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The introduction of fluorine at the 6-position can be explored to modulate the electronic properties of the aromatic ring, potentially leading to improved selectivity or potency for specific receptor subtypes.

Conclusion and Future Outlook

This compound stands as a strategically important chiral building block for the pharmaceutical industry. The development of robust and highly selective synthetic methods, particularly through biocatalysis with ω-transaminases, has made this compound more accessible for research and development. Its combination of a rigid scaffold and the unique properties of fluorine makes it an attractive starting material for the discovery of novel therapeutics, especially in the realm of neuroscience. As the demand for more sophisticated and targeted drugs continues to grow, the utility of such precisely functionalized chiral intermediates is expected to increase significantly.

References

-

Steflik, J. et al. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. York Research Database. Available at: [Link]

-